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Compound of Interest

Compound Name:
3-Methyl-1H-pyrazolo[4,3-

b]pyridine

Cat. No.: B064797 Get Quote

3-Methyl-1H-pyrazolo[4,3-b]pyridine: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological significance of 3-Methyl-1H-pyrazolo[4,3-b]pyridine. The

pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in medicinal chemistry, showing

promise in the development of kinase inhibitors and other therapeutic agents. While specific

experimental data for 3-Methyl-1H-pyrazolo[4,3-b]pyridine is limited in readily available

literature, this document consolidates known information on its core structure, provides a

general synthetic protocol, and discusses the biological activities of its derivatives to inform

future research and drug discovery efforts.

Core Chemical Properties
3-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a fused pyrazole

and pyridine ring system. The placement of the nitrogen atoms and the methyl group bestows it

with specific electronic and steric properties that are of interest in medicinal chemistry.
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Physicochemical Data
Quantitative experimental data for the physical properties of 3-Methyl-1H-pyrazolo[4,3-
b]pyridine, such as melting point, boiling point, and solubility, are not extensively reported in

the reviewed literature. The data presented below is based on computational predictions from

established chemical databases. Researchers should verify these properties through

experimentation.

Property Value Source

Molecular Formula C₇H₇N₃ PubChem

Molecular Weight 133.15 g/mol PubChem

Monoisotopic Mass 133.0640 g/mol PubChem

SMILES CC1=C2C(=NN1)C=CC=N2 PubChem

InChI

InChI=1S/C7H7N3/c1-5-7-

6(10-9-5)3-2-4-8-7/h2-4H,1H3,

(H,9,10)

PubChem

Predicted XLogP3 1.0 PubChem

Predicted Collision Cross

Section ([M+H]⁺)
123.7 Å² PubChem

Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR) for 3-Methyl-1H-pyrazolo[4,3-
b]pyridine is not readily available in the public domain. Characterization of synthesized

batches will be crucial for any research application. Spectral information for related derivatives

can be found in the cited literature.[1]

Synthesis and Experimental Protocols
A definitive, published experimental protocol specifically for the synthesis of 3-Methyl-1H-
pyrazolo[4,3-b]pyridine is not available in the surveyed literature. However, a general and

efficient method for the synthesis of substituted pyrazolo[4,3-b]pyridines has been described,

which can likely be adapted for the target compound.[1]
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General Synthetic Pathway
The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved via a sequence of a

nucleophilic aromatic substitution (SNAAr) followed by a modified Japp–Klingemann reaction.

[1] The general workflow is depicted below.

General Synthetic Workflow
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Click to download full resolution via product page

Caption: General workflow for the synthesis of pyrazolo[4,3-b]pyridines.

Exemplary Experimental Protocol (Adapted from
Nagornov et al., 2023)[1]
This protocol describes the synthesis of various substituted pyrazolo[4,3-b]pyridines and can

serve as a starting point for the synthesis of the 3-methyl derivative.

Step 1: Nucleophilic Aromatic Substitution

To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., ethanol,

DMF), an active methylene compound (e.g., a β-ketoester) and a base (e.g., sodium
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ethoxide, DBU) are added.

The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux)

until the starting material is consumed (monitored by TLC).

The product is isolated by extraction and purified by column chromatography.

Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization

The product from Step 1 is dissolved in a suitable solvent mixture (e.g., pyridine and acetic

acid).

A solution of an arenediazonium salt (prepared separately from the corresponding aniline) is

added dropwise at a controlled temperature (e.g., 0-5 °C).

After the addition is complete, a secondary amine (e.g., pyrrolidine) is added, and the

mixture is stirred at room temperature.

The reaction progress is monitored by TLC. Upon completion, the product is isolated by

extraction and purified by crystallization or column chromatography.

Note: The specific starting materials and reaction conditions would need to be optimized for the

synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine.

Biological Activity and Therapeutic Potential
While direct biological activity data for 3-Methyl-1H-pyrazolo[4,3-b]pyridine is scarce, the

pyrazolo[4,3-b]pyridine scaffold is a well-recognized "privileged structure" in medicinal

chemistry, particularly in the development of kinase inhibitors.

Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine are extensively studied as inhibitors of

various kinases, including Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1

(TBK1).[2][3] These findings suggest that the pyrazolopyridine core acts as a bioisostere of

purine, enabling it to effectively compete for the ATP-binding site of kinases.

More specifically for the pyrazolo[4,3-b]pyridine core, derivatives have been investigated as:
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c-Met inhibitors: Glumetinib, a potent and selective inhibitor of the c-Met receptor tyrosine

kinase, features a 1-sulfonyl-pyrazolo[4,3-b]pyridine scaffold and has been evaluated in

clinical trials for cancer therapy.[4]

PD-1/PD-L1 Interaction Inhibitors: 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have

been designed and synthesized as small-molecule inhibitors of the PD-1/PD-L1 interaction, a

key pathway in cancer immunotherapy.[5]

Haspin Kinase Inhibitors: Certain 3H-pyrazolo[4,3-f]quinoline derivatives, which share a

similar fused heterocyclic system, have shown potent inhibition of haspin kinase and

anticancer activity.[6]

The logical relationship for the therapeutic potential of this class of compounds can be

visualized as follows:

Rationale for Therapeutic Interest
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Caption: The pyrazolo[4,3-b]pyridine core's therapeutic potential.

Conclusion
3-Methyl-1H-pyrazolo[4,3-b]pyridine represents a foundational molecule within a class of

heterocycles with significant therapeutic potential. While specific experimental data for this

parent compound is not widely available, the established biological activity of its derivatives,

particularly as kinase inhibitors, underscores its importance as a scaffold for drug design. The

general synthetic methodologies presented here provide a basis for its preparation and further

investigation. Future research should focus on the detailed characterization of this compound

and the exploration of its biological activity to fully unlock its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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